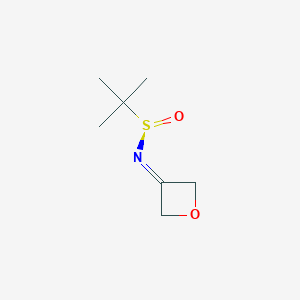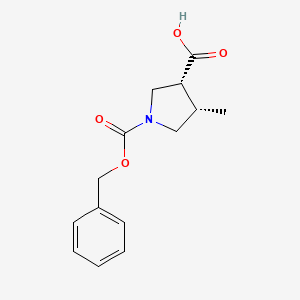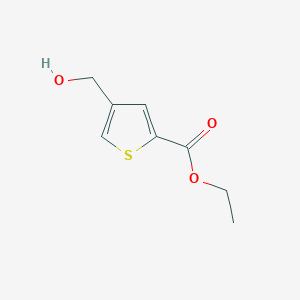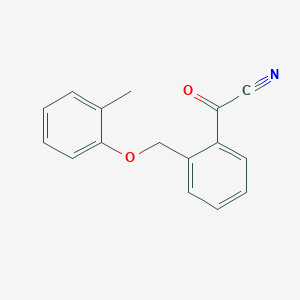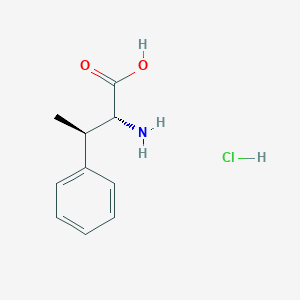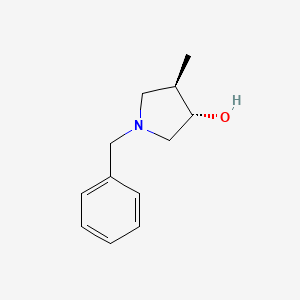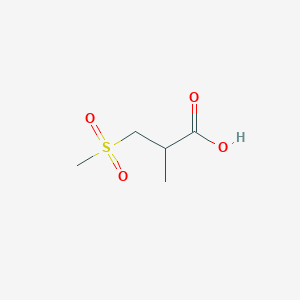
3-Methanesulfonyl-2-methylpropanoic acid
概要
説明
3-Methanesulfonyl-2-methylpropanoic acid is a chemical compound with the CAS Number: 143224-95-7 . It has a molecular weight of 166.2 and is typically stored at room temperature . The compound is usually in the form of a powder .
Molecular Structure Analysis
The IUPAC name for this compound is 2-methyl-3-(methylsulfonyl)propanoic acid . The InChI code is 1S/C5H10O4S/c1-4(5(6)7)3-10(2,8)9/h4H,3H2,1-2H3,(H,6,7) .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . The shipping temperature is normal .科学的研究の応用
Photocatalytic Oxidation of Sulfur Compounds
Sulfur compounds, including methanethiol and dimethyl sulfide, are known for their malodorous properties and are by-products of various industrial processes. Photocatalytic oxidation using TiO2-based materials and alternative aromatic photosensitizers has been explored for the degradation of these compounds, aiming to mitigate their harmful effects in the atmosphere and water treatment plants (Cantau et al., 2007).
Methanotrophs and Biotechnological Applications
Methanotrophs, bacteria that use methane as their sole carbon source, have potential applications in producing valuable bioproducts like single-cell protein, biopolymers, and biodiesel. These applications highlight the versatility of methane-utilizing organisms in generating sustainable products and mitigating greenhouse gas emissions (Strong et al., 2015).
Methane Conversion to Methanol
The conversion of methane to methanol presents a significant area of research, focusing on catalytic processes and the exploration of reaction intermediates. This conversion process is essential for utilizing methane, a primary component of natural gas, to produce methanol, a valuable chemical feedstock (Gunsalus et al., 2017).
Environmental and Health Impact Studies
Studies on the environmental and health impacts of sulfur compounds, including volatile sulfur compounds (VSCs) like hydrogen sulfide and methyl mercaptan, are crucial. These compounds have been implicated in oral malodor and potentially in the pathogenesis of periodontal diseases, illustrating the importance of understanding their biological roles and effects (Ratcliff & Johnson, 1999).
Corrosion Inhibition
The use of sulfamic acid as an environmentally friendly alternative for acid cleaning and corrosion inhibition in industrial settings is an example of the practical application of sulfur-containing compounds in preventing metal corrosion, highlighting the significance of these compounds in various industrial processes (Verma & Quraishi, 2022).
Safety and Hazards
特性
IUPAC Name |
2-methyl-3-methylsulfonylpropanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O4S/c1-4(5(6)7)3-10(2,8)9/h4H,3H2,1-2H3,(H,6,7) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUWZNFBJMNOSEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CS(=O)(=O)C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
143224-95-7 | |
| Record name | 3-methanesulfonyl-2-methylpropanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

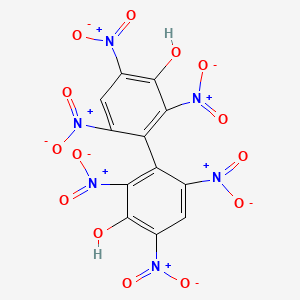
![Methyl 3,6-dibromoimidazo[1,2-a]pyrazine-8-carboxylate](/img/structure/B3366687.png)


![(R)-5-Aza-spiro[2.4]heptane-7-carboxylic acid](/img/structure/B3366701.png)
